molecular formula C5H4ClF2N3 B15314957 6-Chloro-4-(difluoromethyl)pyridazin-3-amine

6-Chloro-4-(difluoromethyl)pyridazin-3-amine

Cat. No.: B15314957
M. Wt: 179.55 g/mol
InChI Key: DNNMVGXQDMOKHR-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H4ClF2N3. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring.

Preparation Methods

The synthesis of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of reagents such as chlorinating agents and difluoromethylating agents, with the reactions carried out under controlled temperatures and pressures .

Chemical Reactions Analysis

6-Chloro-4-(difluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-4-(difluoromethyl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or other enzymes, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological target .

Comparison with Similar Compounds

6-Chloro-4-(difluoromethyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C5H4ClF2N3

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-4-(difluoromethyl)pyridazin-3-amine

InChI

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)5(9)11-10-3/h1,4H,(H2,9,11)

InChI Key

DNNMVGXQDMOKHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)N)C(F)F

Origin of Product

United States

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